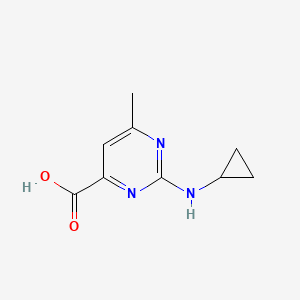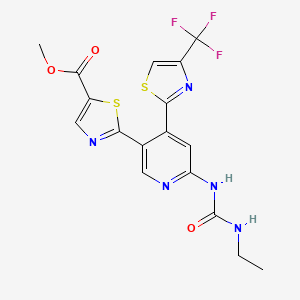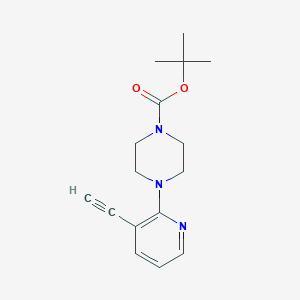
Dibenzofuran, octafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzofuran, octafluoro- is a fluorinated derivative of dibenzofuran, an aromatic heterocyclic organic compound The structure of dibenzofuran consists of two benzene rings fused to a central furan ring The octafluoro- derivative is characterized by the substitution of eight hydrogen atoms with fluorine atoms, which significantly alters its chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dibenzofuran, octafluoro- typically involves the fluorination of dibenzofuran. One common method is the direct fluorination using elemental fluorine (F2) under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas. Another approach involves the use of fluorinating agents such as cobalt trifluoride (CoF3) or silver fluoride (AgF).
Industrial Production Methods: Industrial production of dibenzofuran, octafluoro- may utilize continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: Dibenzofuran, octafluoro- undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-withdrawing nature of fluorine atoms, the compound is less reactive towards electrophilic substitution compared to non-fluorinated dibenzofuran.
Nucleophilic Substitution: The presence of fluorine atoms can activate certain positions on the aromatic ring for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although the presence of fluorine atoms may influence the reaction pathways and products.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are used under controlled conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield halogenated derivatives, while nucleophilic substitution can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Dibenzofuran, octafluoro- has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Pharmaceuticals: Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making dibenzofuran, octafluoro- a potential candidate for drug development.
Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Chemical Research: Its reactivity and stability make it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Mécanisme D'action
The mechanism of action of dibenzofuran, octafluoro- depends on its specific application. In organic electronics, the compound’s electronic properties, such as high electron affinity and low reorganization energy, facilitate efficient charge transport. In pharmaceuticals, the presence of fluorine atoms can enhance the compound’s binding affinity to biological targets, improve membrane permeability, and increase metabolic stability. The exact molecular targets and pathways involved vary depending on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
Dibenzofuran: The non-fluorinated parent compound, which is more reactive towards electrophilic substitution and has different electronic properties.
Benzofuran: A simpler analog with only one benzene ring fused to a furan ring, exhibiting different reactivity and applications.
Dibenzothiophene: A sulfur analog of dibenzofuran, with distinct chemical and physical properties due to the presence of sulfur instead of oxygen.
Uniqueness: Dibenzofuran, octafluoro- is unique due to the extensive fluorination, which imparts distinct electronic properties, chemical stability, and reactivity. The presence of multiple fluorine atoms enhances its potential for applications in fields requiring high-performance materials and compounds with specific electronic characteristics.
Propriétés
Numéro CAS |
16804-47-0 |
|---|---|
Formule moléculaire |
C12F8O |
Poids moléculaire |
312.11 g/mol |
Nom IUPAC |
1,2,3,4,6,7,8,9-octafluorodibenzofuran |
InChI |
InChI=1S/C12F8O/c13-3-1-2-4(14)6(16)8(18)10(20)12(2)21-11(1)9(19)7(17)5(3)15 |
Clé InChI |
XOZXOKMKNAAUSP-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=C(C(=C1F)F)F)F)OC3=C2C(=C(C(=C3F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 3-[[4-(trifluoromethyl)phenyl]methyl]azetidine-1-carboxylate](/img/structure/B13938405.png)




![(2S)-2-[amino(naphthalen-1-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13938448.png)




![3-Tosyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B13938487.png)
